![molecular formula C39H30 B14230928 2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene CAS No. 587023-24-3](/img/structure/B14230928.png)
2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is a complex organic compound characterized by a central benzene ring substituted with three naphthalene groups via methylene bridges. This structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene typically involves the reaction of benzene-1,3,5-triyltrimethanol with naphthalene derivatives under specific conditions. One common method includes:
Starting Materials: Benzene-1,3,5-triyltrimethanol and naphthalene derivatives.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Procedure: The benzene-1,3,5-triyltrimethanol is dissolved in an appropriate solvent, and the naphthalene derivative is added slowly. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common, where the naphthalene rings can be substituted with various functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or DNA, altering their function and leading to various biological outcomes. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.
相似化合物的比较
Similar Compounds
Benzene-1,3,5-triyltris(N,N-dimethylmethanamine): Similar central benzene structure but with different substituents.
[Benzene-1,3,5-triyltris(methylene)]tris(triphenylphosphonium) tribromide: Contains triphenylphosphonium groups instead of naphthalene.
Uniqueness
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is unique due to its combination of a central benzene ring with three naphthalene groups, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
属性
CAS 编号 |
587023-24-3 |
|---|---|
分子式 |
C39H30 |
分子量 |
498.7 g/mol |
IUPAC 名称 |
2-[[3,5-bis(naphthalen-2-ylmethyl)phenyl]methyl]naphthalene |
InChI |
InChI=1S/C39H30/c1-4-10-37-25-28(13-16-34(37)7-1)19-31-22-32(20-29-14-17-35-8-2-5-11-38(35)26-29)24-33(23-31)21-30-15-18-36-9-3-6-12-39(36)27-30/h1-18,22-27H,19-21H2 |
InChI 键 |
UIOCPYTUCWDSMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC(=CC(=C3)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



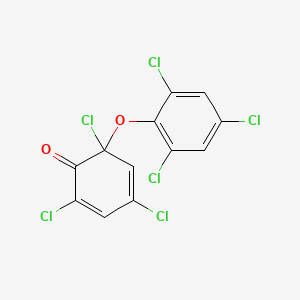
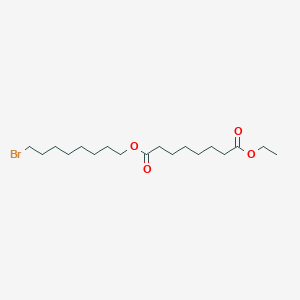
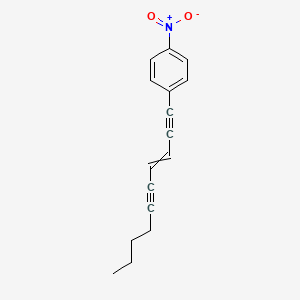
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
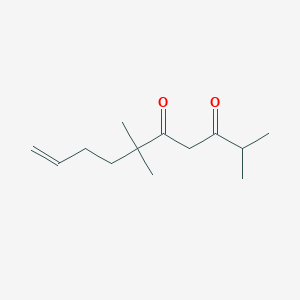
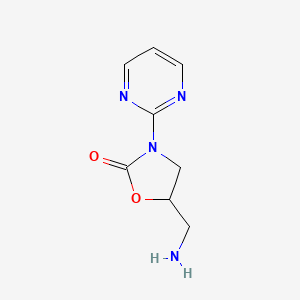
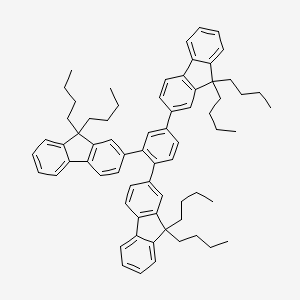

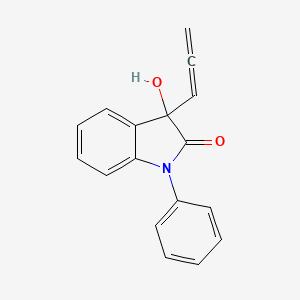
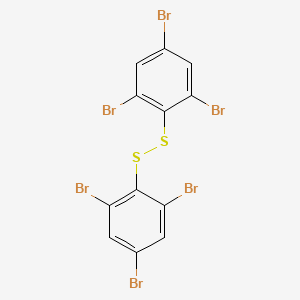
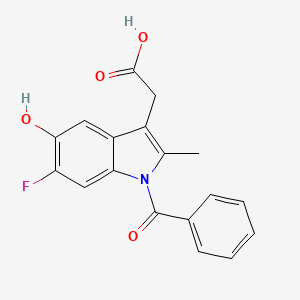
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
